JDTic is a potent and selective κ-opioid receptor (KOR) antagonist. [, , , , , , , , , , , , , , , , ] It is classified as a non-opiate, small-molecule antagonist. [, ] This unique characteristic distinguishes it from traditional opioid antagonists, which are typically derived from opiate compounds. JDTic plays a critical role in scientific research, particularly in investigating the functions of KORs and exploring potential therapeutic applications for KOR antagonists in various conditions.
The synthesis of JDTic and its analogues involves multiple steps, including the formation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure and its subsequent coupling with the appropriate tetrahydroisoquinoline derivative. [, , , ] The specific details and parameters of the synthetic procedures are outlined in the referenced papers.
Specifically, the synthesis of JDTic analogues with modifications to the hydroxyl groups is described in detail in []. These modifications involve replacing the hydroxyl groups with alternative groups.
The molecular structure of JDTic has been extensively studied. It features a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure and a tetrahydroisoquinoline moiety. [, , , ] The specific stereochemistry of these components is crucial for JDTic's KOR potency and selectivity. [, ]
The crystal structure of JDTic complexed with the human KOR has been elucidated, providing insights into the key interactions responsible for JDTic's high affinity and selectivity for the KOR. []
Detailed analysis of the molecular structure and conformational dynamics of JDTic in complex with the human KOR is presented in []. This analysis includes molecular dynamics simulations, free energy calculations, and ab initio calculations, providing a deeper understanding of the binding mechanism of JDTic.
JDTic acts as a non-competitive, insurmountable antagonist at the KOR. [, , , , ] This implies that it does not directly compete with agonists for the orthosteric binding site but instead binds to an allosteric site, inducing a conformational change that prevents agonist binding and subsequent receptor activation. JDTic's long-lasting antagonist effects are attributed to its ability to activate c-Jun N-terminal kinase (JNK) [, , ], leading to a prolonged disruption of KOR signaling. [, , ]
JDTic exhibits potent and long-lasting antagonist activity. [, , , , , , , , , ] It is orally active and has a long duration of action, sometimes lasting for weeks. [, , , , , , ] It demonstrates good brain penetration and accumulates in the brain over time. []
A comparative analysis of the pharmacodynamic properties and pharmacokinetics of JDTic and its methylated analogues is presented in []. The study explores how variations in the chemical structure of these analogues influence their duration of action and distribution within the body.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4